2-Ethylmethcathinone hydrochloride

Description

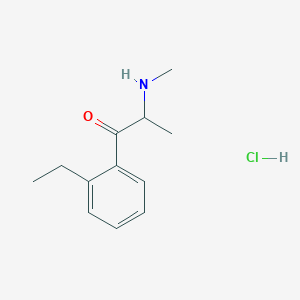

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(2-ethylphenyl)-2-(methylamino)propan-1-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO.ClH/c1-4-10-7-5-6-8-11(10)12(14)9(2)13-3;/h5-9,13H,4H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUGWTFSCQGXGOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1C(=O)C(C)NC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501348014 |

Source

|

| Record name | 2-Ethylmethcathinone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501348014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2448055-88-5 |

Source

|

| Record name | 2-Ethylmethcathinone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501348014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical Architecture, Analytical Elucidation, and Pharmacological Profiling of 2-Ethylmethcathinone Hydrochloride

Executive Summary

Synthetic cathinones comprise a structurally diverse category of new psychoactive substances (NPS) recognized for their profound psychostimulant properties[1]. As β-keto phenethylamines, they share a mechanistic and structural lineage with amphetamine and MDMA[1]. 2-Ethylmethcathinone hydrochloride (2-EMC HCl) is a prime example of an isomerically complex cathinone analog[2]. Due to the rapid proliferation of novel analogs, distinguishing 2-EMC from positional isomers such as 3-EMC and 4-EMC requires advanced analytical methodologies[2][3]. This whitepaper serves as an authoritative guide for researchers, forensic chemists, and toxicologists, detailing the molecular identity, verified detection workflows, and pharmacological behaviors of 2-EMC HCl.

Molecular Identity and Physicochemical Properties

Understanding the physicochemical baseline of 2-EMC is essential for calibrating detection instrumentation and predicting pharmacokinetics. Under physiological and laboratory conditions, 2-EMC is predominantly handled as a hydrochloride salt, resolving solubility limitations inherent to the free base[4].

| Property | Data Value |

| IUPAC Name | 1-(2-ethylphenyl)-2-(methylamino)propan-1-one hydrochloride[1][4] |

| Common Synonyms | 2-EMC, 2-ethyl-N-methylcathinone[4][5] |

| CAS Number | 2448055-88-5 (Hydrochloride salt)[5] |

| Molecular Formula | C₁₂H₁₇NO • HCl |

| Molecular Weight | 227.7 g/mol (Hydrochloride salt) |

| Physical Appearance | White powder or colorless prisms[4][6] |

| Solubility & Stability | High aqueous solubility as a salt; thermally stable if stored per standard references; undefined melting/boiling points in crude formulation |

Structural Elucidation & Positional Isomer Differentiation

A primary forensic challenge is distinguishing 2-EMC from other ring-substituted ethylmethcathinones[2][3].

Causality in GC-MS Analysis

In standard Gas Chromatography-Mass Spectrometry (GC-MS) utilizing Electron Impact (EI), cathinones exhibit a pronounced α-cleavage at the bond between the α-carbon and the carbonyl group[2][3]. For 2-EMC, this predictably yields an intense base peak at m/z 58 (

High-Resolution Workflow for Isomer Clarification

To combat this, laboratories rely on a combination of GC-MS/MS and Fourier Transform Infrared Spectroscopy (FTIR)[3][4].

-

FTIR Protocol: Using a diamond Attenuated Total Reflectance (ATR) attachment (3-bounce), 32 scans at a 4 cm⁻¹ resolution are captured[4].

-

Signatures: 2-EMC HCl exhibits characteristic transmittance troughs marking the carbonyl stretch at ~1695 cm⁻¹, while specific bends in the 700–800 cm⁻¹ range (e.g., 744, 760 cm⁻¹) distinguish the ortho-substitution pattern from its isomers[4].

Fig 1: Orthogonal testing workflow to resolve structural ambiguity of positional cathinone isomers.

Stereochemical Dynamics & Enantioseparation Protocol

Synthetic cathinones possess a single chiral center at the α-carbon, thus existing as racemic mixtures containing two enantiomeric forms[1]. Because these enantiomers bind to neuroreceptors with varying affinities (generally the S-enantiomer shows higher psychotropic stimulation), chiral separation is critical for pharmacological mapping[7].

Standard achiral GC columns cannot resolve cathinone enantiomers, and electron impact (EI) ionization suffers from sensitivity limits in complex biological matrices[7]. To create a self-validating, highly sensitive protocol, researchers employ Chiral Derivatizing Agents (CDAs) coupled with Negative Chemical Ionization (NCI)[7][8].

Methodological Protocol: Chiral GC-NCI-MS Analysis

-

Sample Preparation: Extract 2-EMC from the biological matrix (urine or plasma) using a standard Solid Phase Extraction (SPE) phase to concentrate the target analyte[7][9].

-

Chiral Derivatization: Add the optically pure reagent (S)-(−)-N-(trifluoroacetyl)pyrrolidine-2-carbonyl chloride (L-TPC) to the sample[7][8].

-

GC Separation: Program the GC oven with a slow, high-resolution heating ramp (e.g., 2°C/min) to maximize the resolution between the resultant diastereomeric peaks[8].

-

NCI-MS Detection: Bombard the sample in Negative Chemical Ionization mode.

-

Causality: The highly electronegative trifluoroacetyl groups introduced by the L-TPC reagent capture free electrons exceptionally well, producing stable negative ions. This shifts the Limit of Detection (LOD) down to an ultra-sensitive 0.26–0.76 µg/L range, an improvement of two orders of magnitude over standard EI-MS[7][8].

-

Microcrystalline Identification Assays

Microcrystalline testing remains a gold-standard technique due to its direct visual verification of structural topography, unaffected by the ionization quirks of mass spectrometry[6]. Specific heavy-metal reagents interact with the cathinone backbone, initiating a stereochemically dictated precipitation event[6].

Protocol A: Platinic Chloride Assay

-

Procedure: Dissolve ~5 μg of 2-EMC residue in 10% hydrochloric acid. Introduce a drop of aqueous Platinic Chloride (H₂PtCl₆)[6].

-

Mechanistic Result: Under acidic conditions, 2-EMC rapidly organizes into thick, long, colorless prisms that propagate end-to-end in straight or branched chains[6]. When viewed under crossed polarizing filters, these composite structures display brilliant, multi-angled interference colors due to birefringence[6].

Protocol B: Aqueous Gold Chloride Assay

-

Procedure: Dissolve the 2-EMC base in either water, 10% HCl, or 10% acetic acid, and add 5% aqueous Gold Chloride (HAuCl₄)[6].

-

Mechanistic Result: Precipitation yields heavily stacked, large, thick tablets[6]. Unlike the platinic complexes, these tablets present extreme brightness under crossed polars and provide a lattice density ideal for single-crystal infrared mapping[6].

Pharmacological Profiling & Transporter Mechanism

Like many β-keto phenethylamines, the pharmacological hazard of 2-EMC stems from its disruption of central nervous system (CNS) homeostasis[1][10]. Synthetic cathinones mimic endogenous catecholamines, binding tightly to specialized monoamine transporters embedded in presynaptic neural membranes[10].

In silico toxicological models (such as VEGA and ProTox) predict robust sympathomimetic and psychostimulant activity for structural analogs of this class[10]. The core mechanism revolves around the competitive inhibition of the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)[1][10]. By blocking reuptake—and in some cases, inducing reverse transport efflux—2-EMC leads to a massive accumulation of synaptic neurotransmitters[1].

Fig 2: Mechanism of monoamine reuptake inhibition by 2-EMC leading to CNS hyperactivation.

References

- Cayman Chemical. "Safety Data Sheet - 2-Ethylmethcathinone (hydrochloride)". Caymanchem.com.

- Sigma-Aldrich. "2-Ethylmethcathinone (hydrochloride) | 2448055-88-5". Sigmaaldrich.com.

- SWGDRUG. "2-ethylmethcathinone Monograph". Swgdrug.org.

- Cayman Chemical. "2-Ethylmethcathinone (hydrochloride) (CAS 2448055-88-5) Product Info". Caymanchem.com.

- UNODC. "Recommended methods for the identification and analysis of synthetic cathinones in seized materials". Unodc.org.

- ResearchGate. "Simultaneous Quantitative Determination of Synthetic Cathinone Enantiomers in Urine and Plasma Using GC-NCI-MS". Researchgate.net.

- PubMed Central (PMC). "Comprehensive evaluation of the toxicological effects of commonly encountered synthetic cathinones using in silico methods". Nih.gov.

- West Chester University. "2-Ethylmethcathinone (2-EMC) Microcrystalline Tests". Wcupa.edu.

- CORE. "Application of High Resolution Mass Spectrometry for the Screening and Confirmation of Novel Psychoactive Substances". Core.ac.uk.

- Office of Justice Programs. "Isomer Differentiation of Novel Psychoactive Substances Using Gas Chromatography Solid Phase Infrared Spectroscopy (GC/IR)". Ojp.gov.

- SciSpace. "Simultaneous Quantitative Determination of Synthetic Cathinone Enantiomers". Scispace.com.

- Shimadzu. "Technical Report: Comprehensive Detection and Structural Elucidation of Synthetic Cathinones Using GC-MS/MS". Shimadzu.com.

Sources

- 1. unodc.org [unodc.org]

- 2. ojp.gov [ojp.gov]

- 3. shimadzu.com [shimadzu.com]

- 4. swgdrug.org [swgdrug.org]

- 5. caymanchem.com [caymanchem.com]

- 6. 2-Ethylmethcathinone (2-EMC) - WCU of PA [wcupa.edu]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. Comprehensive evaluation of the toxicological effects of commonly encountered synthetic cathinones using in silico methods - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of 2-Ethylmethcathinone (2-EMC) in Mammalian Systems

Executive Summary

As the proliferation of novel psychoactive substances (NPS) continues to evolve, substituted cathinones remain a critical area of focus for forensic toxicologists and neuropharmacologists[1]. 2-Ethylmethcathinone (2-EMC) , systematically known as 1-(2-ethylphenyl)-2-(methylamino)propan-1-one, is a synthetic

Unlike its pan-monoaminergic para-substituted cousins (e.g., 4-EMC), ortho-substituted cathinones like 2-EMC display unique pharmacological partitioning—acting predominantly as robust dopamine (DAT) and norepinephrine (NET) releasing agents, with diminished affinity for the serotonin transporter (SERT)[2]. This technical whitepaper dissects the structure-activity relationship (SAR), monoaminergic mechanisms, and self-validating analytical protocols required to quantify and elucidate 2-EMC in biological matrices.

Chemical Topology and Structure-Activity Relationships (SAR)

The cathinone core consists of a phenethylamine backbone with a distinct

-

Steric Bulk and Lipophilicity: The addition of the ethyl group at the ortho position increases the molecular lipophilicity (

) compared to unsubstituted methcathinone, enhancing blood-brain barrier (BBB) penetration kinetics. -

Target Selectivity: Ortho-substitutions sterically hinder optimal binding within the central cavity of SERT, heavily skewing the binding profile towards DAT and NET. Consequently, 2-EMC operates as a potent stimulant rather than an entactogen (which requires robust SERT engagement).

Table 1: Pharmacological SAR Matrix of Ring-Substituted Cathinones

Note: Transporter affinities represent established SAR paradigms for ring-alkylated synthetic cathinones.

| Structural Motif | Representative Compound | DAT / NET Affinity | SERT Affinity | Primary Clinical Phenotype |

| Ortho-Alkyl (2-) | 2-EMC , 2-MMC | High (Releasing Agent) | Low / Negligible | Hyperstimulation, Tachycardia, Euphoria |

| Meta-Alkyl (3-) | 3-EMC, 3-MMC | Moderate / High | Moderate | Mixed Stimulant / Entactogenic |

| Para-Alkyl (4-) | 4-EMC, 4-MMC | High (Releasing Agent) | High (Releasing Agent) | Entactogenic, MDMA-like, Serotonergic |

Pharmacological Targets: Transporter Dynamics

Substituted cathinones do not simply block monoamine reuptake like cocaine; they act as competitive transporter substrates. 2-EMC translocates across the neuronal membrane via DAT and NET, disrupting the intracellular monoamine equilibrium[4].

-

Substrate Translocation: 2-EMC binds to the extracellular face of DAT/NET and is actively transported into the cytosol.

-

Vesicular Depletion: Once intracellular, the lipophilic nature of 2-EMC allows it to penetrate synaptic vesicles or interact with the Vesicular Monoamine Transporter 2 (VMAT2), collapsing the proton gradient and promoting the leakage of dopamine into the cytosol.

-

Reverse Efflux: The sudden cytosolic accumulation of dopamine forces DAT into a reverse transport conformation, leading to non-exocytotic, calcium-independent dopamine efflux into the synaptic cleft[2].

Caption: Pathomechanism of 2-EMC: Monoamine transporter reversal and non-exocytotic dopamine efflux.

Experimental Workflows & Analytical Methodologies

To empirically validate the pharmacodynamics and perform forensic toxicological screening of 2-EMC, the following experimental workflows utilize self-validating internal controls, ensuring high-fidelity outputs.

Protocol A: Synaptosomal Uptake and Efflux Assays (Pharmacodynamic Validation)

Objective: Differentiate whether 2-EMC acts as a reuptake inhibitor or a monoamine releasing agent. Causality Rationale: We utilize rat striatal synaptosomes rather than transfected HEK293 lines. Synaptosomes preserve the native presynaptic architecture—crucially, the functional coupling between DAT and VMAT2. Since 2-EMC requires VMAT2 disruption to induce maximal efflux, single-target cell lines will yield artificially truncated dose-response curves.

Methodology:

-

Tissue Preparation: Isolate synaptosomes from Sprague-Dawley rat striatum via sucrose-gradient ultracentrifugation.

-

Radioligand Loading: Incubate synaptosomes with

-Dopamine at 37°C for 20 minutes to populate intracellular vesicles. -

Analyte Challenge: Introduce 2-EMC at varying logarithmic concentrations (1 nM to 100 μM).

-

Self-Validating Control: Use cocaine as a known reuptake inhibitor (will prevent spontaneous efflux) and D-amphetamine as a known releasing agent (will induce massive

efflux).

-

-

Rapid Filtration: Terminate the reaction instantaneously using rapid vacuum filtration over GF/B glass fiber filters.

-

Causality: Rapid filtration prevents the re-equilibration of dopamine, strictly isolating the retained intracellular radioactivity.

-

-

Quantification: Measure remaining radiation via liquid scintillation counting. A dose-dependent decrease in retained

confirms 2-EMC's identity as a releasing agent.

Protocol B: GC-MS/MS Structural Elucidation in Biological Matrices

Objective: Analytically differentiate 2-EMC from its closely related 3-EMC and 4-EMC regioisomers.

Causality Rationale: Standard Electron Ionization (EI) mass spectrometry of phenethylamines usually fails to differentiate regioisomers because the dominant

Methodology:

-

Sample Clean-Up (SPE): Process whole blood or plasma using mixed-mode solid phase extraction (SPE) to remove phospholipids.

-

Causality: Phospholipids cause severe matrix effects and ion suppression in the mass spectrometer.

-

-

Derivatization: Treat the eluate with pentafluoropropionic anhydride (PFPA).

-

Causality: Cathinones undergo thermal degradation in the GC inlet. Derivatization lowers the boiling point and enhances thermal stability.

-

-

GC-MS/MS (MRM Mode) Analysis:

-

Target the primary carbonyl group characteristics of the cathinone backbone.

-

Induce

-cleavage to generate specific iminium cations and substituted benzoyl cations [5].

-

-

Regioisomer Differentiation: Analyze the ratio of the generated benzoyl cations. The unique fragmentation pattern of the ortho-substituted benzoyl cation unambiguously separates 2-EMC from the meta and para isomers without requiring external pure reference standards for definitive confirmation[5].

Caption: GC-MS/MS analytical pipeline for the isolation and definitive structural elucidation of 2-EMC.

Toxicological Profile and Translational Implications

Systemic administration of 2-EMC generates a sympathomimetic toxidrome[6]. Because the compound heavily favors DAT and NET signaling over SERT, the clinical manifestation of 2-EMC intoxication lacks the entactogenic warmth of MDMA or 4-MMC. Instead, users report profound stimulation often accompanied by adverse cardiovascular events:

-

Cardiotoxicity: Driven by excessive NET-mediated peripheral norepinephrine release, leading to severe tachycardia, hypertension, and potential arrhythmogenesis[4][6].

-

Neurotoxicity: Continuous intracellular dopamine release without simultaneous reuptake inhibition generates reactive oxygen species (ROS) via enzymatic oxidation (MAO/COMT pathways), precipitating oxidative stress in striatal terminals[4].

-

Genotoxicity Potential: Recent in silico modeling of highly substituted synthetic cathinones suggests that prolonged exposure durations should be monitored for broader systemic toxicity, beyond acute sympathomimetic crises[6].

References

-

Chen S, Zhou W, Lai M. (2024). Comprehensive evaluation of the toxicological effects of commonly encountered synthetic cathinones using in silico methods. Brain Sciences. National Institutes of Health (NIH). Available at:[Link]

-

Shimadzu Corporation. C146-E327 Technical Report: Comprehensive Detection and Structural Elucidation of Synthetic Cathinones Using GC-MS/MS. Available at:[Link]

-

United Nations Office on Drugs and Crime (UNODC). (2015). Recommended methods for the identification and analysis of synthetic cathinones in seized materials. Available at:[Link]

-

Zaami, S., et al. (2018). The clinical challenges of synthetic cathinones. European Review for Medical and Pharmacological Sciences. Available at:[Link]

Sources

- 1. unodc.org [unodc.org]

- 2. Substituted cathinone - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. shimadzu.com [shimadzu.com]

- 6. Comprehensive evaluation of the toxicological effects of commonly encountered synthetic cathinones using in silico methods - PMC [pmc.ncbi.nlm.nih.gov]

Structural and Analytical Characterization of 2-Ethylmethcathinone Hydrochloride (2-EMC HCl): A Comprehensive Guide

Executive Summary

The rapid proliferation of novel psychoactive substances (NPS) demands rigorous and self-validating analytical frameworks to ensure accurate chemical identification. As a substituted derivative of the phenethylamine pharmacophore, 2-Ethylmethcathinone hydrochloride (2-EMC HCl) presents unique challenges in clinical toxicology and forensic chemistry. Because of the isobaric and regioisomeric nature of synthetic cathinones, reliance on singular analytical modalities is insufficient. This technical whitepaper synthesizes the fundamental chemical identifiers of 2-EMC HCl, elucidates its pharmacological causality, and details robust, step-by-step analytical methodologies required for definitive structural validation.

Chemical Identity and Database Identifiers

In forensic and pharmaceutical settings, disambiguating novel cathinones requires mapping exact structural features to standardized identifiers. 2-EMC HCl is a

Variations in Chemical Abstracts Service (CAS) registry numbers often occur across chemical suppliers depending on the hydration state, stereoisomeric mixture, or freebase versus salt formulation. The table below normalizes the definitive chemical identifiers for the racemic hydrochloride salt configuration, a necessary standard for reproducible analytical targeting.

Table 1: Primary Chemical Identifiers for 2-EMC HCl

| Identifier Type | Value / Description |

| IUPAC Name | 1-(2-ethylphenyl)-2-(methylamino)propan-1-one hydrochloride |

| Synonyms | 2-EMC HCl, 2-ethyl-N-methylcathinone hydrochloride |

| Common CAS Numbers | 1863642-82-3 (Standard Neat), 2448055-88-5 (Cayman Standard) |

| Molecular Formula | C₁₂H₁₇NO • HCl (or C₁₂H₁₈ClNO) |

| Molecular Weight | 227.73 g/mol (Salt), 191.27 g/mol (Freebase) |

| Canonical SMILES | CCc1ccccc1C(=O)C(C)NC.Cl |

| InChIKey | AUGWTFSCQGXGOI-UHFFFAOYSA-N |

| PubChem CID | 137699814 |

Data aggregated and verified via the.

Mechanistic Pharmacology and Neurochemical Pathway

Synthetic cathinones exert their psychostimulant and sympathomimetic effects by disrupting endogenous monoamine regulation. The

Causality of Action: Upon crossing the BBB, 2-EMC acts as a competitive substrate at the monoamine transporters—specifically the Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT). By binding to these transmembrane proteins, 2-EMC not only competitively inhibits the reuptake of endogenous neurotransmitters but also reverses transporter directionality. This dual-action causality leads to rapid neurotransmitter efflux into the synaptic cleft, chronically stimulating post-synaptic receptors and resulting in the characteristic toxidrome of tachycardia, hyperthermia, and neuroexcitation.

Mechanism of action for 2-EMC inhibiting monoamine transporters.

Analytical Logic & Regioisomeric Differentiation

A core challenge in the identification of 2-EMC is its structural similarity to other regioisomers (such as 3-EMC and 4-EMC) and homologous cathinones.

Why GC-MS Alone is Insufficient: When subjected to Electron Ionization Mass Spectrometry (EI-MS), synthetic cathinones undergo predictable

To overcome this, Nuclear Magnetic Resonance (NMR) spectroscopy acts as the required orthogonal technique. The scalar coupling (

Logical decision tree for resolving synthetic cathinone regioisomers.

Validated Experimental Protocols

The following methodologies are built upon standards established by the and guidelines from the.

Step-by-step analytical workflow for 2-EMC validation.

Protocol 4.1: Gas Chromatography-Mass Spectrometry (GC-MS)

Causality for Methodology: Hydrochloride salts are notoriously non-volatile and exhibit high vulnerability to thermal degradation (loss of the secondary amine or decarboxylation) within the high-temperature environment of a GC injection port. Therefore, conducting an alkaline liquid-liquid extraction prior to analysis converts the 2-EMC salt to its freebase form, significantly enhancing volatility, improving peak shape, and preserving the

Step-by-Step Procedure:

-

Sample Preparation: Suspend ~4.0 mg of 2-EMC HCl in 1 mL of deionized water.

-

Alkalinization: Add 2-3 drops of 1M NaOH (pH > 10) to deprotonate the secondary amine, converting the salt into the freebase.

-

Solvent Extraction: Add 1 mL of HPLC-grade Chloroform (CHCl₃) to the aqueous mixture. Vortex vigorously for 30 seconds to force the organic freebase into the chloroform layer.

-

Phase Separation: Allow the phases to separate. Extract the lower organic (chloroform) layer and transfer it to an autosampler vial.

-

GC-MS Parameters:

-

Column: DB-1 MS (or equivalent non-polar 100% dimethylpolysiloxane phase), 30m x 0.25 mm x 0.25 µm.

-

Carrier Gas: High-purity Helium, maintained at a constant flow of 1.0 mL/min.

-

Injector Temperature: 280°C. (Note: Monitor for peak tailing; if thermal breakdown is observed, lower to 250°C and utilize a splitless derivatization approach).

-

Injection: 1 µL injection volume, Split Ratio 25:1.

-

MS Detector: Electron Ionization (EI) mode, mass scan range of 34–550 amu.

-

Expected Retention Time: ~7.34 minutes.

-

Protocol 4.2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality for Methodology: Unlike GC-MS, NMR requires an intact, unfragmented molecule. Because 2-EMC HCl possesses excellent aqueous solubility, the intact salt can be directly analyzed without freebase conversion. Deuterated water (D₂O) is the optimal solvent here. Furthermore, Trimethylsilylpropanoic acid (TSP) is selected over Tetramethylsilane (TMS) as the internal standard, since TSP is highly water-soluble and guarantees a reliable 0 ppm baseline in aqueous environments, preventing chemical shift drifting.

Step-by-Step Procedure:

-

Sample Preparation: Accurately weigh ~5.0 mg of 2-EMC HCl reference material.

-

Dissolution: Dissolve the solid in 0.7 mL of Deuterated Water (D₂O) that has been pre-spiked with TSP as the quantitative internal standard.

-

Homogenization: Vortex the NMR tube gently until complete dissolution is observed (the solution must be entirely optically clear to avoid magnetic susceptibility artifacts).

-

Data Acquisition Parameters:

-

Instrument: 400 MHz (or higher) NMR Spectrometer.

-

Spectral Width: Configured to encompass -3 ppm through 13 ppm to capture all aliphatic and aromatic resonances.

-

Scan Accumulation: Acquire a minimum of 16 transients for

-NMR to ensure an optimal signal-to-noise ratio.

-

-

Data Interpretation: Validate the structural assignment by interrogating the complex multiplet signals in the 7.2–7.5 ppm range, confirming the exact 1,2-substitution (ortho-) positioning of the ethyl group on the phenyl ring.

References

-

Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) . Monograph: 2-ethylmethcathinone. DEA Reference Material Collection. Available at:[Link]

-

National Institutes of Health (NIH) / Global Substance Registration System (GSRS) . Substance Record for 2-ETHYLMETHCATHINONE HYDROCHLORIDE. Available at:[Link]

-

United Nations Office on Drugs and Crime (UNODC) . Recommended methods for the identification and analysis of synthetic cathinones in seized materials. Available at:[Link]

-

Yılmaz, B. et al. (2024) . Comprehensive evaluation of the toxicological effects of commonly encountered synthetic cathinones using in silico methods. PubMed Central (PMC). Available at:[Link]

An In-Depth Technical Guide to the Metabolic Pathways of 2-Ethylmethcathinone in Human Liver Microsomes

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Ethylmethcathinone (2-EMC) is a synthetic cathinone, a class of novel psychoactive substances (NPS) that has seen a rise in recreational use.[1] Understanding the metabolic fate of such compounds is crucial for predicting their pharmacokinetic profiles, potential for drug-drug interactions, and for the development of analytical methods for their detection in biological samples.[2] This guide provides a comprehensive overview of the anticipated metabolic pathways of 2-EMC in human liver microsomes (HLMs), a standard in vitro model for studying drug metabolism.[3] While specific literature on 2-EMC is scarce, this document synthesizes data from structurally similar cathinones to propose the likely biotransformation routes.

The liver is the primary site of drug metabolism, where xenobiotics undergo Phase I and Phase II reactions to increase their water solubility and facilitate their excretion.[4][5] Human liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily, making them an excellent tool for in vitro metabolism studies.[3][6]

Proposed Metabolic Pathways of 2-Ethylmethcathinone

Based on the metabolism of other synthetic cathinones, the biotransformation of 2-EMC in human liver microsomes is expected to proceed through several key pathways.[2][7] These include:

-

N-dealkylation: The removal of the methyl group from the nitrogen atom.

-

Hydroxylation: The addition of a hydroxyl group, likely on the ethyl group or the aromatic ring.

-

Reduction of the β-keto group: The conversion of the ketone to a secondary alcohol.

These Phase I reactions are primarily catalyzed by cytochrome P450 enzymes.[6][8] The resulting metabolites can then undergo Phase II conjugation reactions, such as glucuronidation, to further increase their polarity.[5][9]

Below is a diagram illustrating the proposed metabolic pathways of 2-Ethylmethcathinone.

Caption: Proposed metabolic pathways of 2-Ethylmethcathinone in human liver microsomes.

Experimental Protocol for In Vitro Metabolism of 2-Ethylmethcathinone in Human Liver Microsomes

This section details a standard protocol for investigating the metabolism of 2-EMC using HLMs.

Materials and Reagents

-

2-Ethylmethcathinone (and its potential metabolites as reference standards, if available)

-

Pooled Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Uridine 5'-diphosphoglucuronic acid (UDPGA)

-

Alamethicin

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN) or Methanol (MeOH) for quenching the reaction

-

Internal standard (for analytical quantification)

-

LC-MS/MS system

Experimental Workflow

The following diagram outlines the key steps in the experimental workflow.

Caption: A typical experimental workflow for in vitro metabolism studies.

Step-by-Step Methodology

1. Preparation of Incubation Mixtures [10][11]

-

For Phase I metabolism, prepare incubation mixtures in phosphate buffer (pH 7.4) containing 2-EMC (at a final concentration, e.g., 1-10 µM) and pooled human liver microsomes (e.g., 0.5-1 mg/mL protein).

-

For Phase II metabolism (glucuronidation), pre-incubate the microsomes with alamethicin (a pore-forming agent to allow UDPGA access to the enzyme) on ice before adding them to the incubation mixture.[3]

2. Initiation and Incubation

-

Pre-incubate the mixture at 37°C for a few minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system for Phase I studies, or both the NADPH regenerating system and UDPGA for combined Phase I and II studies.

-

Incubate the reaction mixtures at 37°C in a shaking water bath.

3. Time-Course Experiment

-

Collect aliquots of the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes) to monitor the disappearance of the parent drug and the formation of metabolites.

4. Reaction Termination and Sample Preparation

-

Terminate the reaction at each time point by adding a volume of ice-cold acetonitrile or methanol, often containing an internal standard for analytical quantification. This step also serves to precipitate the microsomal proteins.

-

Vortex the samples and then centrifuge them at a high speed to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube or a 96-well plate for analysis.

5. Analytical Detection by LC-MS/MS

-

Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[12][13][14]

-

Develop a chromatographic method to separate 2-EMC from its potential metabolites.

-

Use mass spectrometry to identify the parent compound and its metabolites based on their mass-to-charge ratios (m/z) and fragmentation patterns.

Data Analysis and Interpretation

The data obtained from the LC-MS/MS analysis will allow for the identification and quantification of 2-EMC and its metabolites over time.

-

Metabolite Identification: The structures of the metabolites can be proposed based on the mass shifts from the parent drug and their fragmentation patterns in the MS/MS spectra. For example, a +16 Da shift suggests hydroxylation, a -14 Da shift suggests N-demethylation, and a +2 Da shift suggests the reduction of the keto group.

-

Quantitative Analysis: The rate of disappearance of 2-EMC can be used to calculate its in vitro intrinsic clearance. The formation of metabolites can be monitored to determine the major metabolic pathways.

The following table provides a hypothetical summary of expected mass shifts for the primary metabolites of 2-EMC.

| Parent Compound/Metabolite | Proposed Metabolic Reaction | Expected Mass Shift (Da) |

| 2-Ethylmethcathinone | - | 0 |

| N-desmethyl-2-ethylcathinone | N-dealkylation | -14 |

| Hydroxy-2-ethylmethcathinone | Hydroxylation | +16 |

| Dihydro-2-ethylmethcathinone | β-keto reduction | +2 |

| Glucuronide Conjugate | Glucuronidation | +176 |

Conclusion

The study of the metabolic pathways of 2-Ethylmethcathinone in human liver microsomes is essential for understanding its disposition in the human body. While direct studies on 2-EMC are limited, the established metabolic routes of similar synthetic cathinones provide a strong basis for predicting its biotransformation. The experimental protocol outlined in this guide offers a robust framework for researchers to investigate the in vitro metabolism of 2-EMC, identify its major metabolites, and elucidate the enzymes responsible for its clearance. Such data are invaluable for the fields of toxicology, forensic science, and drug development.

References

-

Che, T., et al. (2023). In vitro metabolism of cathinone positional isomers: does sex matter?. ResearchGate. Available at: [Link]

-

Gavrilović, I., Gelu, Y., & Abbate, V. (2022). In Vitro Metabolic Study of Four Synthetic Cathinones: 4-MPD, 2-NMC, 4F-PHP and bk-EPDP. Metabolites, 12(2), 115. Available at: [Link]

-

Lopes, B. T., Caldeira, M. J., Gaspar, H., & Antunes, A. M. (2020). Metabolic Profile of Four Selected Cathinones in Microsome Incubations: Identification of Phase I and II Metabolites by Liquid Chromatography High Resolution Mass Spectrometry. Frontiers in Chemistry, 8, 609251. Available at: [Link]

-

Kwon, M., & Kim, J. (2015). Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. Sensors and Materials, 27(4), 303-315. Available at: [Link]

-

Eaton, R. W., & Sandusky, P. (2009). Biotransformations of 2-methylisoborneol by camphor-degrading bacteria. Applied and environmental microbiology, 75(3), 583–588. Available at: [Link]

-

United Nations Office on Drugs and Crime. (2020). Recommended methods for the identification and analysis of synthetic cathinones in seized materials. Available at: [Link]

-

Giorgetti, A., et al. (2021). Targeted screening and quantification of synthetic cathinones and metabolites in hair by UHPLC-HRMS. La Clinica Terapeutica, 172(5), 441-450. Available at: [Link]

-

Hays, P. A., et al. (2016). Synthetic cathinone pharmacokinetics, analytical methods, and toxicological findings from human performance and postmortem cases. Critical reviews in toxicology, 46(6), 483–504. Available at: [Link]

-

Pharmaron. (n.d.). Metabolism Assays. Available at: [Link]

-

SWGDRUG. (2013). 2-methylethcathinone. Available at: [Link]

-

Che, T., et al. (2023). In vitro metabolism of cathinone positional isomers: does sex matter?. Archives of Toxicology, 97(4), 1133-1147. Available at: [Link]

-

Wikipedia. (2024). Cytochrome P450. Available at: [Link]

-

Al-Imam, A., et al. (2022). A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples. Pharmaceuticals, 15(5), 510. Available at: [Link]

-

Wagmann, L., et al. (2025). In vitro toxicokinetics and metabolic profiling of methoxycathinones and methylthiocathinones using human liver systems and hyphenated mass spectrometry. Archives of Toxicology. Available at: [Link]

-

Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & therapeutics, 138(1), 103–141. Available at: [Link]

-

Gavrilović, I., Gelu, Y., & Abbate, V. (2022). In Vitro Metabolic Study of Four Synthetic Cathinones: 4-MPD, 2-NMC, 4F-PHP and bk-EPDP. MDPI. Available at: [Link]

-

St. Jude Children's Research Hospital. (n.d.). Cytochrome P450 2C19 (CYP2C19) and Medicines. Available at: [Link]

-

IntechOpen. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. Available at: [Link]

-

The Medical Biochemistry Page. (2025). Cytochrome P450 (CYP) Enzymes. Available at: [Link]

-

Lang, T., et al. (2001). Distribution of cytochrome P450 2C, 2E1, 3A4, and 3A5 in human colon mucosa. European journal of clinical pharmacology, 57(8), 607–611. Available at: [Link]

-

Wikipedia. (2024). Metabolic pathway. Available at: [Link]

-

IT Medical Team. (2024). Biotransformation: The Intersection of Metabolism and Toxicology. Available at: [Link]

-

Al-Harbi, S., & Ali, J. (2021). The Importance of Cellular Metabolic Pathways in Pathogenesis and Selective Treatments of Hematological Malignancies. Frontiers in oncology, 11, 755866. Available at: [Link]

-

Wikipedia. (2024). Biotransformation. Available at: [Link]

-

BMRB. (n.d.). List of Metabolic Pathways. Available at: [Link]

-

Universidade Fernando Pessoa. (n.d.). A general overview of the major metabolic pathways. Available at: [Link]

-

Reactome. (n.d.). Phase II - Conjugation of compounds. Available at: [Link]

-

Chemistry LibreTexts. (2024). Biotransformation. Available at: [Link]

Sources

- 1. unodc.org [unodc.org]

- 2. Synthetic cathinone pharmacokinetics, analytical methods, and toxicological findings from human performance and postmortem cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In Vitro Drug Metabolism Studies Using Human Liver Microsomes | IntechOpen [intechopen.com]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. itmedicalteam.pl [itmedicalteam.pl]

- 6. Cytochrome P450 - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Cytochrome P450 Enzymes and Drug Metabolism in Humans [mdpi.com]

- 9. Reactome | Phase II - Conjugation of compounds [reactome.org]

- 10. Metabolic Profile of Four Selected Cathinones in Microsome Incubations: Identification of Phase I and II Metabolites by Liquid Chromatography High Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pharmaron.com [pharmaron.com]

- 12. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. europeanreview.org [europeanreview.org]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Technical Guide to the Mechanism of Action of 2-Ethylmethcathinone on Monoamine Transporters

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the putative mechanism of action of 2-Ethylmethcathinone (2-EMC), a synthetic cathinone, at the plasma membrane monoamine transporters (MATs). Synthetic cathinones, which are β-keto analogues of amphetamine, primarily exert their psychostimulant effects by disrupting the normal function of the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[1][2] These transporters are critical for terminating neuronal signaling by clearing their respective neurotransmitters from the synaptic cleft.[3] This document synthesizes current understanding of structure-activity relationships within the cathinone class to infer the specific actions of 2-EMC. It details the crucial distinction between transporter inhibitors (blockers) and transporter substrates (releasers) and posits that 2-EMC, like other ring-substituted cathinones, functions as a substrate-type releaser.[1][4] Furthermore, this guide provides comprehensive, field-proven in vitro methodologies, including radioligand binding and neurotransmitter uptake/release assays, for the empirical characterization of 2-EMC's pharmacological profile.

Introduction to 2-Ethylmethcathinone and Monoamine Transporters

The Landscape of Synthetic Cathinones

Synthetic cathinones are a broad class of novel psychoactive substances (NPS) structurally derived from cathinone, the primary psychoactive alkaloid in the khat plant (Catha edulis).[1] Chemically, they are defined by a phenethylamine backbone with a β-keto group (a carbonyl group at the beta carbon), distinguishing them from their amphetamine analogues.[2] Their psychoactive effects, which range from stimulant to empathogenic, are mediated primarily through their interaction with the monoamine transporters.[4][5] The pharmacological diversity within this class is vast, driven by minor chemical modifications that drastically alter a compound's potency and selectivity for the different transporters.[6]

2-Ethylmethcathinone (2-EMC)

2-Ethylmethcathinone (IUPAC: 1-(2-ethylphenyl)-2-(methylamino)propan-1-one) is a designer cathinone derivative.[7] Its structure features the core methcathinone scaffold with an ethyl group substituted at the 2-position of the phenyl ring. While specific pharmacological data for 2-EMC is not extensively published, its structural characteristics place it within the family of ring-substituted, N-alkylated cathinones, alongside more well-studied compounds like mephedrone (4-methylmethcathinone). This structural classification is key to predicting its mechanism of action.

The Central Role of Monoamine Transporters (MATs)

The monoamine transporters—SERT, DAT, and NET—are integral membrane proteins located on presynaptic neurons.[8] They are members of the Solute Carrier 6 (SLC6) family and function to terminate neurotransmission by removing serotonin (5-HT), dopamine (DA), and norepinephrine (NE) from the synaptic cleft and returning them to the presynaptic cytoplasm.[9][10] This reuptake process is an active transport mechanism, relying on the electrochemical gradients of Na+ and Cl- ions.[8][11] Once inside the neuron, the neurotransmitters are repackaged into synaptic vesicles by the vesicular monoamine transporter 2 (VMAT2) for subsequent release.[3][5] By controlling the extracellular concentration of monoamines, MATs are fundamental regulators of mood, reward, and arousal, making them primary targets for a wide range of therapeutic drugs and substances of abuse.[12][13]

Core Mechanism of Action: A Substrate-Based Hypothesis

The interaction of synthetic cathinones with MATs falls into two primary mechanistic categories:

-

Inhibitors (Blockers): These compounds bind to the transporter, typically to its outward-facing conformation, and physically occlude the channel, preventing the reuptake of the endogenous neurotransmitter. Cocaine and the pyrrolidine-containing cathinone MDPV are classic examples.[1][10]

-

Substrates (Releasers): These compounds are recognized and transported into the neuron by the MATs, much like the endogenous neurotransmitters. Once inside, they induce a cascade of events that culminates in the reversal of the transporter's function, causing it to efflux monoamines from the cytoplasm into the synapse. Amphetamine and mephedrone are canonical releasers.[1][9][14]

Based on its structure as a ring-substituted cathinone, 2-EMC is hypothesized to function as a monoamine transporter substrate and releaser .[1] This mechanism is more complex than simple reuptake inhibition and involves several key steps.

The Releaser Cascade

The process of substrate-induced neurotransmitter efflux is a multi-step mechanism:

-

Competitive Uptake: 2-EMC competes with endogenous monoamines (DA, NE, 5-HT) for binding to the outward-facing conformation of the transporters. As a substrate, it is then translocated into the presynaptic terminal.[9]

-

Vesicular Disruption: Once inside the cytoplasm, 2-EMC can interact with VMAT2, disrupting the proton gradient and inhibiting the sequestration of monoamines into synaptic vesicles. This action, combined with displacement, leads to a significant increase in the cytosolic concentration of free monoamines.[5][15]

-

Transporter Phosphorylation & Reversal: The elevated intracellular Na+ (from the initial co-transport) and the interaction of the substrate with the transporter can trigger intracellular signaling cascades, including the activation of protein kinases like PKC and CaMKII.[5][15] This can lead to the phosphorylation of the transporter, which facilitates a conformational change, causing it to reverse its direction of transport.[15]

-

Monoamine Efflux: The transporter, now in a reversed state, binds cytosolic monoamines and transports them out of the neuron and into the synaptic cleft. This non-vesicular release dramatically increases the synaptic concentration of the neurotransmitter, leading to intense receptor stimulation.[1][15]

The following diagram illustrates this proposed mechanism of action for a generic releaser like 2-EMC.

Caption: Proposed mechanism of 2-EMC as a monoamine transporter substrate/releaser.

Predicted Transporter-Specific Profile

The overall psychoactive effect of 2-EMC will depend on its relative potency and efficacy at each of the three monoamine transporters. While empirical data is needed, we can infer a likely profile based on related compounds:

-

Norepinephrine Transporter (NET): Most synthetic cathinones are potent substrates at NET.[16] Action at NET is associated with classic stimulant effects like increased alertness, heart rate, and blood pressure.

-

Dopamine Transporter (DAT): Activity at DAT is strongly linked to the reinforcing and abuse potential of psychostimulants.[12] The DAT/SERT ratio is often used to predict whether a substance will have effects more similar to cocaine (high DAT activity) or MDMA (high SERT activity).

-

Serotonin Transporter (SERT): Potent activity at SERT is associated with the empathogenic and psychedelic-like effects seen with drugs like MDMA.[5] Ethcathinone, a close structural analog, has been shown to release 5-HT.[16]

Experimental Methodologies for Characterizing 2-EMC Activity

To empirically validate the hypothesized mechanism of action and quantify the pharmacological profile of 2-EMC, a series of established in vitro assays are required. These protocols form a self-validating system, where binding affinity is correlated with functional potency.

Radioligand Binding Assays: Measuring Affinity (K_i)

Causality: The first step is to determine if and how tightly 2-EMC binds to the transporter proteins. This is quantified by the inhibition constant (K_i), a measure of binding affinity. A low K_i value indicates high binding affinity. These assays are conducted using cell membranes that express a high density of a single human transporter type, ensuring specificity.[17][18]

Step-by-Step Protocol:

-

Membrane Preparation: Homogenize Human Embryonic Kidney (HEK-293) cells stably expressing the human transporter of interest (hDAT, hNET, or hSERT) in an ice-cold lysis buffer. Centrifuge the homogenate to pellet the cell membranes. Wash and resuspend the membrane pellet in an appropriate assay buffer.[19]

-

Assay Setup: In a 96-well plate, combine the prepared membranes, a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT) at a concentration near its K_d, and a range of concentrations of the test compound (2-EMC).[17][20]

-

Incubation: Incubate the plates at a controlled temperature (e.g., room temperature or 30°C) for a set duration (e.g., 60-90 minutes) to allow the binding reaction to reach equilibrium.[19]

-

Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membranes with the bound radioligand. Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.[19]

-

Quantification: Place the filters into scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.[19]

-

Data Analysis: Plot the percentage of radioligand binding inhibition against the log concentration of 2-EMC. Use non-linear regression to determine the IC₅₀ value (the concentration of 2-EMC that inhibits 50% of specific binding). Convert the IC₅₀ to a K_i value using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.[16][19]

Caption: Experimental workflow for a radioligand binding assay.

Functional Assays: Measuring Uptake Inhibition (IC₅₀) and Release (EC₅₀)

Causality: While binding assays confirm interaction, they do not reveal the functional consequence (inhibition vs. release). Functional assays using live cells or synaptosomes (isolated nerve terminals) are required to measure 2-EMC's effect on the transporter's actual job: moving monoamines.[21][22]

Step-by-Step Protocol for Uptake Inhibition:

-

Cell/Synaptosome Plating: Plate HEK-293 cells expressing the target transporter (or use prepared synaptosomes) in a 96-well plate.[22]

-

Pre-incubation: Wash the cells and pre-incubate them with a range of concentrations of 2-EMC for a short period (e.g., 10 minutes) at 37°C.[23]

-

Initiate Uptake: Add a radiolabeled substrate (e.g., [³H]dopamine, [³H]serotonin) to initiate the uptake process.[20]

-

Incubation: Incubate for a very short, defined period (e.g., 1-5 minutes) to measure the initial rate of transport.

-

Termination: Terminate the uptake by rapidly washing the cells with ice-cold buffer.

-

Lysis & Quantification: Lyse the cells and measure the intracellular radioactivity via scintillation counting.

-

Data Analysis: Plot the percentage of uptake inhibition against the log concentration of 2-EMC. Use non-linear regression to determine the IC₅₀ value for uptake inhibition.

Step-by-Step Protocol for Substrate-Induced Release (Efflux):

-

Loading: Incubate the cells/synaptosomes with a radiolabeled substrate (e.g., [³H]dopamine) for a sufficient time (e.g., 30 minutes) to allow it to be taken up and accumulate intracellularly.[22]

-

Washing: Gently wash the cells multiple times with buffer to remove all extracellular radiolabel.

-

Initiate Efflux: Add buffer containing a range of concentrations of 2-EMC to the cells.

-

Sampling: At set time points, collect the extracellular buffer (supernatant) and replace it with fresh buffer containing 2-EMC.

-

Quantification: Measure the radioactivity in the collected supernatant samples at each time point. At the end of the experiment, lyse the cells to determine the remaining intracellular radioactivity.

-

Data Analysis: Calculate the percentage of total radioactivity released at each concentration of 2-EMC. Plot the percentage of release against the log concentration of 2-EMC to determine the EC₅₀ value (the concentration that produces 50% of the maximal releasing effect).

Sources

- 1. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic Cathinones: Epidemiology, Toxicity, Potential for Abuse and Current Public Health Perspective[v1] | Preprints.org [preprints.org]

- 3. Transporters, receptors, and enzymes as targets of psychopharmacological drug action | Basicmedical Key [basicmedicalkey.com]

- 4. Synthetic Cathinones and Neurotoxicity Risks: A Systematic Review [mdpi.com]

- 5. Chapter 4. Electrophysiological Actions of Synthetic Cathinones on Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]

- 7. swgdrug.org [swgdrug.org]

- 8. Monoamine transporter - Wikipedia [en.wikipedia.org]

- 9. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. How to rescue misfolded SERT, DAT and NET: targeting conformational intermediates with atypical inhibitors and partial releasers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. seragpsych.com [seragpsych.com]

- 13. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 14. scienceopen.com [scienceopen.com]

- 15. Monoamine releasing agent - Wikipedia [en.wikipedia.org]

- 16. ovid.com [ovid.com]

- 17. Assay in Summary_ki [bindingdb.org]

- 18. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]

- 19. giffordbioscience.com [giffordbioscience.com]

- 20. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Uptake and release of neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]

Determining the Binding Affinity of 2-Ethylmethcathinone at Dopamine and Serotonin Receptors: An In-depth Methodological Guide

Abstract

This technical guide provides a comprehensive framework for the in-vitro characterization of the binding affinity of 2-Ethylmethcathinone (2-EMC) at key dopamine and serotonin receptor subtypes. As a synthetic cathinone, the pharmacological profile of 2-EMC is of significant interest to researchers in neuropharmacology and drug development. While specific binding affinity data for 2-EMC is not extensively available in peer-reviewed literature, this document outlines the established experimental protocols necessary to determine these crucial parameters. We present detailed methodologies for competitive radioligand binding assays and relevant functional assays, enabling the elucidation of 2-EMC's interaction with dopamine receptors (D1, D2, D3) and serotonin receptors (5-HT1A, 5-HT2A, 5-HT2C). Furthermore, this guide includes illustrative diagrams of the associated signaling pathways and experimental workflows to provide a clear and comprehensive understanding of the entire process.

Introduction

2-Ethylmethcathinone (2-EMC) is a synthetic stimulant of the cathinone class, structurally related to more well-known compounds like mephedrone.[1] The psychoactive effects of synthetic cathinones are largely attributed to their interaction with monoamine transporters, leading to increased synaptic concentrations of dopamine, serotonin, and norepinephrine.[2][3] However, a complete understanding of the pharmacological profile of any novel psychoactive substance requires a thorough characterization of its binding affinity at various G-protein coupled receptors (GPCRs), which can contribute to its overall effects and potential side-effect profile.

This guide focuses on the methodologies required to determine the binding affinity of 2-EMC at critical dopamine and serotonin receptor subtypes. The dopamine D1-like (D1, D5) and D2-like (D2, D3, D4) receptors are central to reward, motivation, and motor control, and are primary targets for many psychoactive drugs.[3] Similarly, the serotonin receptor family, particularly the 5-HT1A, 5-HT2A, and 5-HT2C subtypes, are intimately involved in mood, cognition, and perception, and are key targets for a wide range of therapeutics and psychoactive compounds.[4]

The primary technique for quantifying binding affinity is the competitive radioligand binding assay. This method allows for the determination of the inhibition constant (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand with known affinity for the target receptor.[5][6] In addition to binding affinity, it is crucial to assess the functional consequences of this binding. Functional assays, which measure downstream signaling events such as changes in cyclic adenosine monophosphate (cAMP) levels or intracellular calcium mobilization, can determine whether a compound acts as an agonist, antagonist, or inverse agonist at a given receptor.[7][8]

This document provides detailed, step-by-step protocols for these assays, designed for researchers, scientists, and drug development professionals seeking to characterize the receptor binding profile of 2-EMC or other novel compounds.

Methodologies for Determining Binding Affinity

Radioligand Competition Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor.[9] The following protocols describe a competitive binding assay format.

2.1.1. General Principles

In a competitive binding assay, a constant concentration of a radiolabeled ligand (the "hot" ligand) is incubated with a receptor preparation in the presence of varying concentrations of an unlabeled test compound (the "cold" ligand, in this case, 2-EMC). The ability of the test compound to displace the radioligand from the receptor is measured, and from this, the half-maximal inhibitory concentration (IC50) is determined. The IC50 value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[5]

2.1.2. Experimental Protocol: Dopamine Receptors (D1, D2, D3)

This protocol is adapted for determining the binding affinity of 2-EMC at human dopamine D1, D2, and D3 receptors expressed in a stable cell line (e.g., HEK293 or CHO cells).

Materials:

-

Receptor Source: Membrane preparations from cell lines stably expressing human recombinant dopamine D1, D2, or D3 receptors.

-

Radioligands:

-

Non-specific Binding Determinant:

-

Test Compound: 2-Ethylmethcathinone (2-EMC) hydrochloride, dissolved in assay buffer.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[5]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

96-well microplates, glass fiber filters (e.g., Whatman GF/B), and a cell harvester.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture cells expressing the dopamine receptor subtype of interest to a high density.

-

Harvest the cells and wash with ice-cold PBS.

-

Lyse the cells in a hypotonic buffer (e.g., 50 mM Tris-HCl, pH 7.4) with a Dounce homogenizer.

-

Centrifuge the lysate at low speed (e.g., 500 x g for 10 minutes) to remove nuclei and debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

-

Store membrane preparations in aliquots at -80°C.

-

-

Assay Setup:

-

In a 96-well plate, add the following components in a final volume of 200 µL:

-

Total Binding: 50 µL of radioligand, 50 µL of assay buffer, and 100 µL of membrane preparation.

-

Non-specific Binding: 50 µL of radioligand, 50 µL of non-specific binding determinant, and 100 µL of membrane preparation.

-

Competitive Binding: 50 µL of radioligand, 50 µL of varying concentrations of 2-EMC, and 100 µL of membrane preparation. (A typical concentration range for the test compound would be from 10⁻¹⁰ M to 10⁻⁴ M).

-

-

The final concentration of the radioligand should be approximately equal to its Kd for the receptor.

-

-

Incubation:

-

Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[5]

-

-

Filtration:

-

Rapidly terminate the reaction by vacuum filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI) using a cell harvester.

-

Wash the filters three to five times with ice-cold wash buffer to remove unbound radioligand.[5]

-

-

Quantification:

-

Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.

-

Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding CPM from the total binding CPM.

-

Plot the percentage of specific binding against the logarithm of the 2-EMC concentration.

-

Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[5]

-

2.1.3. Experimental Protocol: Serotonin Receptors (5-HT1A, 5-HT2A, 5-HT2C)

This protocol is adapted for determining the binding affinity of 2-EMC at human serotonin 5-HT1A, 5-HT2A, and 5-HT2C receptors.

Materials:

-

Receptor Source: Membrane preparations from cell lines stably expressing human recombinant 5-HT1A, 5-HT2A, or 5-HT2C receptors.

-

Radioligands:

-

For 5-HT1A receptors: [³H]-8-OH-DPAT

-

For 5-HT2A receptors: [³H]-Ketanserin

-

For 5-HT2C receptors: [³H]-Mesulergine

-

-

Non-specific Binding Determinant:

-

For 5-HT1A receptors: Serotonin (10 µM)

-

For 5-HT2A receptors: Spiperone (1 µM)

-

For 5-HT2C receptors: Serotonin (10 µM)

-

-

Test Compound: 2-Ethylmethcathinone (2-EMC) hydrochloride.

-

Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.4.

-

Other materials are as described in the dopamine receptor protocol.

Procedure:

The procedure for membrane preparation, assay setup, incubation, filtration, quantification, and data analysis is analogous to the protocol described for dopamine receptors, with the substitution of the appropriate radioligands and non-specific binding determinants.

Functional Assays

Functional assays are essential to determine the efficacy of a compound at a receptor – whether it acts as an agonist, antagonist, or inverse agonist.

2.2.1. cAMP Accumulation/Inhibition Assay (for D1-like and 5-HT1A receptors)

D1-like dopamine receptors (D1 and D5) and the 5-HT4, 5-HT6, and 5-HT7 serotonin receptors are coupled to Gs proteins, which activate adenylyl cyclase and increase intracellular cAMP levels. Conversely, D2-like dopamine receptors (D2, D3, D4) and the 5-HT1 and 5-HT5 serotonin receptor families are coupled to Gi/o proteins, which inhibit adenylyl cyclase and decrease cAMP levels.[11]

Principle:

This assay measures the ability of 2-EMC to either stimulate (for Gs-coupled receptors) or inhibit (for Gi-coupled receptors, in the presence of an adenylyl cyclase activator like forskolin) the production of cAMP in whole cells expressing the receptor of interest.

Experimental Protocol (Gi-coupled 5-HT1A receptor):

-

Cell Culture: Culture CHO-K1 cells stably expressing the human 5-HT1A receptor.

-

Cell Plating: Seed the cells into a 384-well white, opaque plate at a density of approximately 3,000 cells per well and incubate overnight.

-

Assay Procedure:

-

Pre-incubate the cells with varying concentrations of 2-EMC for 30 minutes.

-

Stimulate the cells with a cocktail containing forskolin (to induce cAMP production) and a known 5-HT1A receptor agonist (e.g., R(+)8-OH-DPAT) for antagonist mode, or with 2-EMC alone for agonist mode.

-

Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF or AlphaScreen).

-

-

Data Analysis:

-

For agonist activity, plot the cAMP response against the log of the 2-EMC concentration to determine the EC50 (half-maximal effective concentration) and Emax (maximum effect).

-

For antagonist activity, plot the inhibition of the agonist-induced cAMP response against the log of the 2-EMC concentration to determine the IC50.

-

2.2.2. Intracellular Calcium Mobilization Assay (for 5-HT2A and 5-HT2C receptors)

The 5-HT2 receptor subfamily (5-HT2A, 5-HT2B, and 5-HT2C) primarily couples to Gq/11 proteins, which activate phospholipase C, leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores.[7][8]

Principle:

This assay utilizes a calcium-sensitive fluorescent dye (e.g., Fluo-8) to measure changes in intracellular calcium concentration upon receptor activation.

Experimental Protocol:

-

Cell Culture: Culture HEK293 cells stably expressing the human 5-HT2A or 5-HT2C receptor.

-

Cell Plating: Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

-

Dye Loading:

-

Prepare a dye-loading solution containing a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM).

-

Incubate the cells with the dye-loading solution for 30-60 minutes at 37°C.

-

-

Calcium Flux Measurement:

-

Using a fluorescence microplate reader (e.g., FLIPR or FlexStation), measure the baseline fluorescence.

-

Add varying concentrations of 2-EMC (for agonist mode) or a known agonist in the presence of varying concentrations of 2-EMC (for antagonist mode).

-

Continuously measure the fluorescence intensity to monitor the change in intracellular calcium.

-

-

Data Analysis:

-

Determine the EC50 and Emax for agonist activity or the IC50 for antagonist activity from the dose-response curves.

-

Data Presentation

The binding affinity data obtained from the radioligand binding assays should be summarized in a clear and concise table.

Table 1: Hypothetical Binding Affinity (Ki, nM) of 2-Ethylmethcathinone at Dopamine and Serotonin Receptors.

| Receptor Subtype | Ki (nM) |

| Dopamine Receptors | |

| D1 | To be determined |

| D2 | To be determined |

| D3 | To be determined |

| Serotonin Receptors | |

| 5-HT1A | To be determined |

| 5-HT2A | To be determined |

| 5-HT2C | To be determined |

Note: The Ki values are to be determined experimentally using the protocols outlined in this guide.

Visualization of Workflows and Signaling Pathways

4.1. Experimental Workflows

Caption: Workflow for Radioligand Binding Assay.

Caption: General Workflow for Functional Assays.

4.2. Signaling Pathways

Caption: Canonical Serotonin Receptor Signaling Pathways.

Conclusion

The comprehensive characterization of the binding affinity and functional activity of novel psychoactive substances like 2-Ethylmethcathinone is paramount for understanding their pharmacological mechanisms and potential physiological effects. This guide provides a detailed set of established in-vitro protocols for determining the binding affinity (Ki) and functional efficacy (EC50/IC50 and Emax) of 2-EMC at key dopamine and serotonin receptor subtypes. By following these methodologies, researchers can generate the critical data needed to build a complete pharmacological profile of this and other emerging synthetic cathinones. The elucidation of these receptor interaction profiles will contribute significantly to the fields of neuropharmacology, toxicology, and drug development.

References

-

Lemoine, L., et al. (2013). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. PLoS One, 8(3), e58837. Available at: [Link]

-

Alex, K. D., & Pehek, E. A. (2007). Pharmacologic mechanisms of serotonergic regulation of dopamine neurotransmission. Pharmacology & therapeutics, 113(2), 296–320. Available at: [Link]

-

Bailey, M. R., et al. (2018). An Interaction between Serotonin Receptor Signaling and Dopamine Enhances Goal-Directed Vigor and Persistence in Mice. Journal of Neuroscience, 38(9), 2187–2200. Available at: [Link]

-

Koprivica, V. (2017). Characterization of ligand binding to Dopamine D3 receptor using fluorescence anisotropy and radioligand binding assay. DSpace. Available at: [Link]

-

Kovaleva, V. N., et al. (2014). Dopamine Receptors in Human Lymphocytes: Radioligand Binding and Quantitative RT-PCR Assays. Neurochemical Journal, 8(4), 289–298. Available at: [Link]

-

Lyon, K. (2022). Exploring How Serotonin and Dopamine Interact. Harvard Brain Science Initiative. Available at: [Link]

-

ProQuest. (n.d.). Abstract Dopaminergic and serotonergic signaling pathways are involved in numerous biological processes including behavior, moo. Available at: [Link]

-

Di Giovanni, G., et al. (2011). Role of Serotonin in Central Dopamine Dysfunction. CNS Neuroscience & Therapeutics, 17(1), 1–12. Available at: [Link]

-

Eurofins Discovery. (n.d.). 5-HT1A Human Serotonin GPCR Cell Based Agonist cAMP SAFETYscan SafetyScreen Assay - US. Available at: [Link]

-

Eurofins Discovery. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay - TW. Available at: [Link]

-

Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Available at: [Link]

-

Simmler, L. D., et al. (2014). Monoamine transporter and receptor interaction profiles of a new series of designer cathinones. Neuropharmacology, 79, 152–160. Available at: [Link]

-

Pottie, E., et al. (2021). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry, 93(32), 11155–11163. Available at: [Link]

-

Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Characterization Service. Available at: [Link]

-

Grokipedia. (n.d.). 4-Ethylmethcathinone. Available at: [Link]

-

Glennon, R. A., et al. (1987). Serotonin receptor affinity of cathinone and related analogues. Pharmacology, biochemistry, and behavior, 26(3), 579–582. Available at: [Link]

-

PubChemLite. (n.d.). 2-ethylmethcathinone (C12H17NO). Available at: [Link]

-

Eshleman, A. J., et al. (2013). Substituted methcathinones differ in transporter and receptor interactions. Biochemical pharmacology, 85(12), 1803–1812. Available at: [Link]

-

ResearchGate. (n.d.). Affinity (Ki values) of the 10 cathinones for the dopamine, norepinephrine, and serotonin transporter sites in the brain. Available at: [Link]

-

ResearchGate. (n.d.). Affinity values (K i in nM) at selected serotonin receptor isoforms. Available at: [Link]

-

ResearchGate. (n.d.). Monoamine transporter and receptor binding affinities. Available at: [Link]

-

Zanda, M. T., et al. (2021). Cellular Uptake of Psychostimulants – Are High- and Low-Affinity Organic Cation Transporters Drug Traffickers?. Frontiers in Pharmacology, 11, 609804. Available at: [Link]

-

Eshleman, A. J., et al. (2017). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. The Journal of pharmacology and experimental therapeutics, 361(1), 174–185. Available at: [Link]

-

SWGDrug. (2013). 2-ethylmethcathinone. Available at: [Link]

-

GSRS. (n.d.). 2-ETHYLMETHCATHINONE HYDROCHLORIDE. Available at: [Link]

-

Giorgetti, A., et al. (2025). Acute Pharmacological Effects of Two Synthetic Cathinones in Humans: An Observational Study of N-Ethylhexedrone and N-Ethyl-nor-pentedrone. Pharmaceuticals (Basel, Switzerland), 18(5), 721. Available at: [Link]

-

ResearchGate. (n.d.). The analysis of substituted cathinones. Part 2: An investigation into the phenylacetone based isomers of 4-methylmethcathinone and N-ethylcathinone. Available at: [Link]

-

ResearchGate. (n.d.). Affinity of Stimulants at Monoamine Transporters NET, DAT, and SERT in Ligand-Binding Studies. Available at: [Link]

-

Paparelli, A., et al. (2025). Acute Pharmacological Effects of Two Synthetic Cathinones in Humans: An Observational Study of N-Ethylhexedrone and N-Ethyl-nor-pentedrone. Pharmaceuticals, 18(5), 721. Available at: [Link]

-

Norman, A. B., & Tabet, M. R. (2012). The Affinity of D2-Like Dopamine Receptor Antagonists Determines the Time to Maximal Effect on Cocaine Self-Administration. The Journal of pharmacology and experimental therapeutics, 343(3), 731–739. Available at: [Link]

-

Zheng, G., et al. (2012). Design, Synthesis and Interaction at the Vesicular Monoamine Transporter-2 of Lobeline Analogs: Potential Pharmacotherapies for the Treatment of Psychostimulant Abuse. Current topics in medicinal chemistry, 12(9), 994–1008. Available at: [Link]

-

Pauk, V., et al. (2022). 4-Isobutylmethcathinone—A Novel Synthetic Cathinone with High In Vitro Cytotoxicity and Strong Receptor Binding Preference of Enantiomers. International Journal of Molecular Sciences, 23(23), 15152. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Ethylmethcathinone. PubChem Compound Database. Available at: [Link]

-

Brinster, R. L. (1965). Studies on the Development of Mouse Embyros in Vitro: II. THE EFFECT OF ENERGY SOURCE. The Journal of experimental zoology, 158(1), 59–68. Available at: [Link]

-

SWGDrug. (2014). 4-Ethylmethcathinone HCl. Available at: [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Monoamine transporter and receptor interaction profiles of a new series of designer cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacologic mechanisms of serotonergic regulation of dopamine neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. bio-protocol.org [bio-protocol.org]

- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 8. innoprot.com [innoprot.com]

- 9. dspace.ut.ee [dspace.ut.ee]

- 10. Dopamine Receptors in Human Lymphocytes: Radioligand Binding and Quantitative RT-PCR Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Augmentation of proliferation and in vitro production of cytotoxic cells by 2-ME in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 2-Ethylmethcathinone Hydrochloride (2-EMC HCl) Solutions

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical properties of 2-Ethylmethcathinone hydrochloride (2-EMC HCl), focusing on its solubility in various solvent systems and its stability under different environmental conditions. As a synthetic cathinone of interest to researchers, forensic scientists, and drug development professionals, a thorough understanding of these parameters is critical for the accurate preparation of standards, the development of analytical methods, and the interpretation of toxicological findings. This document outlines detailed, field-proven protocols for determining aqueous and organic solubility, as well as for conducting comprehensive stability studies in accordance with established international guidelines. The methodologies are designed to be self-validating, ensuring the generation of reliable and reproducible data. All recommendations are grounded in established scientific principles and supported by authoritative references.

Introduction